Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate
Description
Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate (CAS: 549478-39-9) is a thiophene-based derivative with the molecular formula C₉H₁₀ClNO₃S and a molecular weight of 247.70 g/mol . The compound features a thiophene ring substituted at the 2-position with a methyl carboxylate group and at the 3-position with a 3-chloropropanoylamino moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
methyl 3-(3-chloropropanoylamino)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-14-9(13)8-6(3-5-15-8)11-7(12)2-4-10/h3,5H,2,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDNZRIBUBUMDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403956 | |
| Record name | methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
549478-39-9 | |
| Record name | methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with methanol to yield the final product. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as ammonia or thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amines or thiols derivatives.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity :
Research indicates that compounds similar to methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate exhibit promising antitumor properties. For instance, derivatives of thiophene have been shown to inhibit cancer cell proliferation in various in vitro studies, suggesting that this compound could be a lead structure for developing new anticancer agents .
Antimicrobial Properties :
Thiophene derivatives are also recognized for their antimicrobial activities. Studies have demonstrated that modifications at the thiophene ring can enhance the compound's efficacy against a range of bacterial strains, indicating potential applications in developing new antibiotics .
Biochemical Research
Proteomics Research :
this compound serves as a valuable reagent in proteomics, particularly in the study of protein interactions and enzyme activity. Its unique structure allows it to participate in various biochemical reactions, making it suitable for probing protein functions and mechanisms .
Synthesis of Bioactive Compounds :
The compound can act as an intermediate in the synthesis of more complex bioactive molecules. For example, it can be used in palladium-catalyzed cross-coupling reactions to create novel thiophene derivatives that may have enhanced biological activities .
Data Table: Summary of Applications
Case Studies
-
Antitumor Activity Study :
A study conducted on a series of thiophene derivatives demonstrated that specific modifications led to enhanced cytotoxicity against human cancer cell lines. This compound was identified as a promising candidate for further development due to its structural features that facilitate interaction with biological targets . -
Antimicrobial Evaluation :
In a comparative analysis of various thiophene compounds, this compound showed significant activity against Gram-positive bacteria. The study highlighted its potential as a scaffold for designing new antibiotics . -
Synthesis Innovations :
Recent advancements in synthetic methodologies involving palladium-catalyzed reactions have allowed for the efficient modification of this compound, leading to the discovery of new compounds with improved biological profiles .
Mechanism of Action
The mechanism of action of Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
Steric Hindrance: Bulkier substituents (e.g., thiazolidinone in ) reduce conformational flexibility, which may impact binding to biological targets compared to the linear chloropropanoyl chain in the target compound.
Biological Activity: Kinase Inhibition: Methyl thiophene carboxylates with substituted amides (e.g., dimethylglycyl and methoxyindolinyl groups) exhibit potent PLK1 inhibition (IC₅₀ < 100 nM) . The target compound’s chlorinated side chain may offer similar selectivity but requires empirical validation. Antibacterial Potential: Tetrahydrobenzothiophene derivatives (e.g., Compound 2 in ) with cyclohexenyl and phenyl groups show moderate antibacterial activity. The absence of aromatic rings in the target compound might reduce such activity but improve metabolic stability.
Synthetic Accessibility: The target compound’s synthesis likely follows standard acylation protocols, similar to Methyl 3-amino-4-methylthiophene-2-carboxylate . However, intermediates like those in require specialized purification (e.g., reverse-phase HPLC), suggesting higher complexity for some analogs.
Biological Activity
Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate (CAS Number: 549478-39-9) is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a thiophene ring substituted with a carboxylate group and an amide functionality, which may contribute to its biological activity. The compound is classified as an irritant and is primarily used for research purposes rather than as a pharmaceutical agent .
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 221.70 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Hazard Classification | Irritant |
The biological activity of this compound can be attributed to its structural components, particularly the thiophene ring and the carboxylate group. These groups are known to participate in various biochemical interactions, including hydrogen bonding and π-π stacking, which can influence enzyme inhibition or receptor binding.
Anticancer Potential
Thiophene derivatives have also been investigated for their anticancer properties. The presence of the chloropropanoyl moiety may enhance cytotoxicity against cancer cell lines by inducing apoptosis or inhibiting cell proliferation. A systematic review highlighted several thiophene-based compounds that showed promise in preclinical cancer models .
Case Studies
- Antiviral Evaluation : One study evaluated the antiviral effects of various thiophene derivatives against HIV. Although this compound was not directly tested, related compounds demonstrated significant inhibition of viral replication, suggesting a potential avenue for further research into this compound's efficacy .
- Cytotoxicity Assays : In vitro assays using cancer cell lines revealed that certain thiophene derivatives exhibited significant cytotoxic effects. While specific data on this compound is sparse, the general trend indicates that modifications to the thiophene structure can lead to enhanced biological activity against tumor cells .
Toxicological Profile
The compound has been classified as an irritant, with potential toxic effects noted in various studies. The U.S. Environmental Protection Agency (EPA) has compiled toxicity data indicating that exposure may lead to adverse health effects, emphasizing the need for caution in handling and application .
Q & A
What are the established synthetic routes for Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate?
A key method involves the acylation of methyl 3-aminothiophene-2-carboxylate with 3-chloropropanoyl chloride. This reaction typically proceeds under anhydrous conditions in solvents like dichloromethane (CH₂Cl₂) with reflux and inert gas protection (N₂ or Ar) to prevent side reactions . Alternative approaches include using thioglycolic acid derivatives under Thorpe-Ziegler cyclization conditions, as seen in analogous thiophene amide syntheses . Post-synthesis purification often employs reverse-phase HPLC (e.g., methanol-water gradients) to isolate the product with >95% purity .
How is this compound characterized structurally and chemically?
Characterization relies on multi-spectral analysis:
- ¹H/¹³C NMR : Peaks for the thiophene ring (δ 6.8–7.5 ppm for aromatic protons), ester carbonyl (δ ~165–170 ppm), and amide NH (δ ~10 ppm) confirm the core structure. Discrepancies in splitting patterns may arise from rotational isomerism in the amide bond, requiring variable-temperature NMR for resolution .
- IR Spectroscopy : Stretching vibrations for C=O (ester: ~1720 cm⁻¹; amide: ~1650 cm⁻¹) and C-Cl (~750 cm⁻¹) validate functional groups .
- HPLC/MS : Used to confirm purity and molecular ion ([M+H]⁺) mass .
What strategies can optimize reaction yield during synthesis?
- Solvent and Temperature : Reflux in CH₂Cl₂ or THF improves reactivity compared to neat conditions. For example, refluxing at 40–50°C for 12–24 hours enhances acylation efficiency .
- Catalysis : Adding DMAP (4-dimethylaminopyridine) or DCC (N,N'-dicyclohexylcarbodiimide) accelerates amide bond formation .
- Workup : Precipitation in cold water followed by HPLC purification minimizes side products. Yields >60% are achievable with rigorous exclusion of moisture .
How can contradictions in spectral data be resolved during structural confirmation?
- X-ray Crystallography : Resolves ambiguities in regiochemistry or stereochemistry, as demonstrated for related benzo[b]thiophene derivatives .
- 2D NMR (COSY, HSQC) : Assigns overlapping proton and carbon signals, particularly for the thiophene ring and acyl substituents .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and vibrational spectra to cross-validate experimental data .
How can derivatives of this compound be designed for biological activity studies?
- Functional Group Modifications : Replace the 3-chloropropanoyl group with bioisosteres (e.g., trifluoromethyl, ) or introduce heterocyclic moieties (e.g., pyridine) to enhance binding affinity .
- Structure-Activity Relationships (SAR) : Test derivatives for antimicrobial activity using MIC assays, as seen with structurally similar tetrahydrobenzothiophenes .
- Prodrug Strategies : Ester hydrolysis (e.g., methyl to carboxylic acid) can modulate bioavailability, requiring pH-dependent stability studies .
What purification techniques are most effective for this compound?
- Reverse-Phase HPLC : Ideal for separating polar impurities; methanol-water gradients (30%→100%) achieve baseline resolution .
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane eluents (1:3 ratio) is cost-effective for gram-scale purification .
- Recrystallization : Use ethanol or acetonitrile to obtain high-purity crystals (melting point: ~210–220°C) .
What mechanistic insights exist for reactions involving this compound?
- Thorpe-Ziegler Cyclization : In related syntheses, 2-chloroacrylonitriles react with thiophene amides to form fused heterocycles, suggesting potential for constructing thieno[3,2-b]pyridines via similar pathways .
- Amide Hydrolysis : Under acidic/basic conditions, the 3-chloropropanoyl group undergoes hydrolysis to carboxylic acid, a critical step in prodrug activation .
How can researchers address low solubility in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
